[(1-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine is a compound that features both pyrazole and pyrrole moieties. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves the reaction of 1-methyl-1H-pyrazole with 1-methyl-1H-pyrrole under specific conditions. One common method includes the use of ethanol as a solvent and sodium bicarbonate as a base. The reaction is carried out at low temperatures to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[(1-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
[(1-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of [(1-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazole: Another five-membered heterocycle with nitrogen atoms, known for its broad range of biological activities.
Pyrrole: A fundamental structure in many natural products and pharmaceuticals.
Pyrazole: Similar to imidazole, it has significant applications in medicinal chemistry.
Uniqueness
[(1-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine is unique due to the combination of pyrazole and pyrrole moieties in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to compounds with only one of these structures.
Properties
Molecular Formula |
C11H16N4 |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]-1-(1-methylpyrrol-2-yl)methanamine |
InChI |
InChI=1S/C11H16N4/c1-14-7-3-4-10(14)8-12-9-11-5-6-13-15(11)2/h3-7,12H,8-9H2,1-2H3 |
InChI Key |
SORQFYKQSBEIES-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNCC2=CC=NN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.